2-(2-Iodoethyl)oxetane
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Overview
Description
2-(2-Iodoethyl)oxetane is an organic compound with the molecular formula C5H9IO. It is a derivative of oxetane, a four-membered heterocyclic compound containing three carbon atoms and one oxygen atom. The presence of an iodoethyl group at the second position of the oxetane ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodoethyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-iodoethanol with a suitable base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Iodoethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodo group can lead to the formation of ethyl oxetane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 2-(2-Hydroxyethyl)oxetane, 2-(2-Cyanoethyl)oxetane.
Oxidation: Oxetane derivatives with aldehyde or carboxylic acid groups.
Reduction: Ethyl oxetane.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Iodoethyl)oxetane involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, where the iodo group is replaced by a nucleophile, leading to the formation of new covalent bonds. This property is particularly useful in medicinal chemistry, where it can be used to modify biological molecules and study their functions .
Comparison with Similar Compounds
- 2-(2-Bromoethyl)oxetane
- 2-(2-Chloroethyl)oxetane
- 2-(2-Fluoroethyl)oxetane
Comparison: 2-(2-Iodoethyl)oxetane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in different reactivity and selectivity in chemical reactions. For example, the iodo group is more easily substituted by nucleophiles compared to bromo, chloro, or fluoro groups, making this compound a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-iodoethyl)oxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-3-1-5-2-4-7-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWJZCJFYFPQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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